molecular formula C8H8Cl2O4S B1439759 2,4-Dichloro-5-methoxyphenyl methanesulfonate CAS No. 1065074-74-9

2,4-Dichloro-5-methoxyphenyl methanesulfonate

Cat. No. B1439759
CAS RN: 1065074-74-9
M. Wt: 271.12 g/mol
InChI Key: ZNQMCDYNUPQZNK-UHFFFAOYSA-N
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Description

“2,4-Dichloro-5-methoxyphenyl methanesulfonate” is a chemical compound with the molecular formula C8H8Cl2O4S . It has an average mass of 271.118 Da and a monoisotopic mass of 269.952026 Da .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-5-methoxyphenyl methanesulfonate” consists of a phenyl ring substituted with two chlorine atoms, one methoxy group, and one methanesulfonate group .


Physical And Chemical Properties Analysis

“2,4-Dichloro-5-methoxyphenyl methanesulfonate” has a density of 1.5±0.1 g/cm3, a boiling point of 394.4±42.0 °C at 760 mmHg, and a flash point of 192.4±27.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Oxidation of Sulfur Compounds by Photocatalysis

Research on the oxidation of sulfur compounds, such as methanethiol, dimethylsulfide, and dimethyldisulfide, through photocatalysis using TiO2-based materials and alternative materials like aromatic photosensitizers, has been actively investigated. These studies aim to reduce the harmful effects of these compounds in industrial processes and environmental applications. Aromatic photosensitizers, including compounds potentially related to the structure of "2,4-Dichloro-5-methoxyphenyl methanesulfonate," show different oxidation products compared to TiO2, leading to the formation of sulfoxides, sulfones, and methyl methanethiosulfonate, demonstrating the importance of understanding the chemical reactions and pathways involved in the environmental treatment processes (Cantau et al., 2007).

Methanotrophs in Biotechnological Applications

Methanotrophs, bacteria that use methane as their sole carbon source, offer a wide range of potential biotechnological applications. These include the production of single-cell proteins, biopolymers, components for nanotechnology, and valuable enzymes for chemical transformations. Understanding the metabolism and biotechnological applications of methanotrophs could provide a context for researching similar compounds in energy recovery, environmental remediation, and industrial processes (Strong et al., 2015).

Sorption and Environmental Fate of Herbicides

Studies on the sorption of phenoxy herbicides, including 2,4-D, to various environmental matrices like soil, organic matter, and minerals, provide insights into the environmental behavior and fate of chemical compounds. These studies are crucial for assessing the environmental impact of chemical compounds, guiding the development of more sustainable and less environmentally damaging substances (Werner et al., 2012).

Methane Emission and Consumption in Soils

Research on the production, oxidation, emission, and consumption of methane by soils highlights the complex microbial activities involved in the methane cycle. Understanding these processes is essential for developing strategies to mitigate greenhouse gas emissions and for exploring the microbial degradation or transformation of organic compounds in environmental contexts (Mer & Roger, 2001).

properties

IUPAC Name

(2,4-dichloro-5-methoxyphenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O4S/c1-13-7-4-8(14-15(2,11)12)6(10)3-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQMCDYNUPQZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)Cl)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674554
Record name 2,4-Dichloro-5-methoxyphenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065074-74-9
Record name 2,4-Dichloro-5-methoxyphenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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